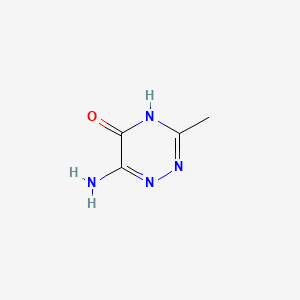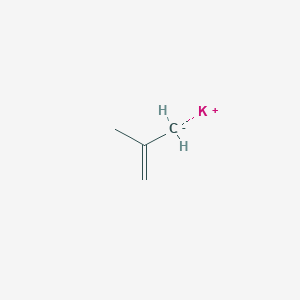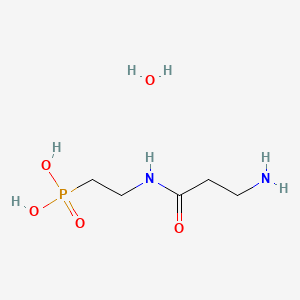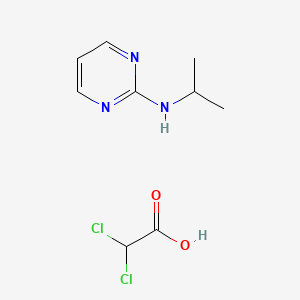
2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate: is a chemical compound with the molecular formula C7H11N3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an isopropyl group and a dichloroacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate typically involves the reaction of 2-pyrimidinamine with isopropyl chloride in the presence of a base, followed by the addition of dichloroacetic acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dichloroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various substituted pyrimidines and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. It is investigated for its neurotropic properties and its ability to modulate synaptic activity.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
- 2-Pyrimidinamine, N-ethyl-4-(4-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-6-methyl-N-(4-(1-methylethyl)-2-(methylthio)phenyl)
- 2-Pyrimidinamine, N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Uniqueness: 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate is unique due to its specific substitution pattern and the presence of the dichloroacetate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
65567-05-7 |
|---|---|
Formule moléculaire |
C9H13Cl2N3O2 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
2,2-dichloroacetic acid;N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3.C2H2Cl2O2/c1-6(2)10-7-8-4-3-5-9-7;3-1(4)2(5)6/h3-6H,1-2H3,(H,8,9,10);1H,(H,5,6) |
Clé InChI |
MKRHSMOOEVBNPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=CC=N1.C(C(=O)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)

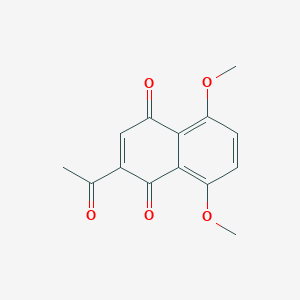
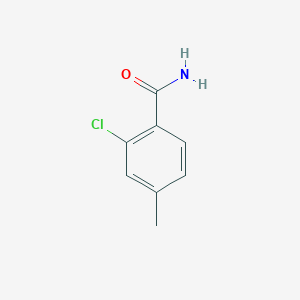

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)

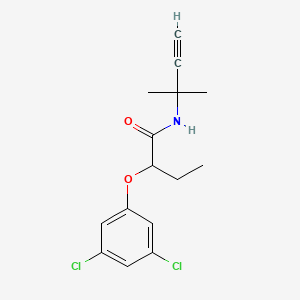
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)

